![molecular formula C22H23N5O3S B7704597 N-(4-(N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7704597.png)
N-(4-(N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(4-(N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide, also known as Compound A, is a chemical compound that has been widely studied for its potential applications in various scientific research fields.
Mechanism of Action
The mechanism of action of N-(4-(N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide A involves the inhibition of various signaling pathways, including the NF-κB and STAT3 pathways. These pathways are involved in the regulation of cell growth, inflammation, and immune response. By inhibiting these pathways, N-(4-(N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide A can prevent the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress.
Biochemical and Physiological Effects
N-(4-(N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide A has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the reduction of inflammation, and the protection of neurons from oxidative stress. These effects are mediated by the inhibition of various signaling pathways, as discussed above.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-(N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide A in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. This can reduce the cost of experiments and minimize the potential for side effects. However, one of the limitations of using N-(4-(N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide A is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of N-(4-(N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide A. One potential direction is the development of more efficient synthesis methods for the compound, which could improve its availability for research purposes. Another potential direction is the investigation of the compound's potential applications in other scientific research fields, such as infectious disease research and autoimmune disease research. Additionally, the development of more potent derivatives of N-(4-(N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide A could lead to the discovery of new therapeutic agents for various diseases.
Synthesis Methods
The synthesis of N-(4-(N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide involves several steps, including the reaction of 1-isobutyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(4-aminophenyl)acetamide in the presence of a base to form the desired compound.
Scientific Research Applications
N-(4-(N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide A has been studied for its potential applications in various scientific research fields, including cancer research, inflammation research, and neurodegenerative disease research. In cancer research, N-(4-(N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide A has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In inflammation research, N-(4-(N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide A has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, N-(4-(N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide A has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
properties
IUPAC Name |
N-[4-[[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-14(2)13-27-22-19(12-16-6-4-5-7-20(16)24-22)21(25-27)26-31(29,30)18-10-8-17(9-11-18)23-15(3)28/h4-12,14H,13H2,1-3H3,(H,23,28)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDMKDAHDMLQCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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